Cas no 137600-86-3 (2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid)

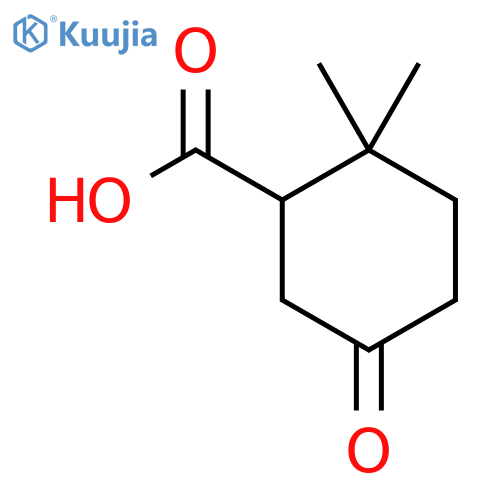

137600-86-3 structure

商品名:2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid

2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 2,2-dimethyl-5-oxo-

- CS-0529582

- SCHEMBL17892417

- 2,2-DIMETHYL-5-OXOCYCLOHEXANE-1-CARBOXYLICACID

- EN300-1159663

- 2,2-DIMETHYL-5-OXOCYCLOHEXANE-1-CARBOXYLIC ACID

- 137600-86-3

- 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid

-

- インチ: 1S/C9H14O3/c1-9(2)4-3-6(10)5-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)

- InChIKey: VBFJXOJBEWJZRM-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC(C)(C)C(C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 170.094294304g/mol

- どういたいしつりょう: 170.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1159663-0.5g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 0.5g |

$1289.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-0.05g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 0.05g |

$1129.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-2.5g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 2.5g |

$2631.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-5.0g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 5g |

$3894.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-10.0g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 10g |

$5774.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-0.1g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 0.1g |

$1183.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-1.0g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 1g |

$1343.0 | 2023-06-08 | ||

| Enamine | EN300-1159663-0.25g |

2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |

137600-86-3 | 0.25g |

$1235.0 | 2023-06-08 |

2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

137600-86-3 (2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬